[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate
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Overview
Description
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is an organic compound that features both an amino group and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate typically involves the reaction of 3-(1-aminoethyl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonate ester can be reduced to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-(1-nitroethyl)phenyl 4-methylbenzenesulfonate.
Reduction: Formation of 3-(1-aminoethyl)phenyl 4-methylbenzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The sulfonate ester group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- [3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonic acid
- [3-(1-nitroethyl)phenyl] 4-methylbenzenesulfonate
- [3-(1-aminoethyl)phenyl] 4-chlorobenzenesulfonate
Uniqueness
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is unique due to the presence of both an amino group and a sulfonate ester, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Biological Activity
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate is an organic compound notable for its potential biological activities, particularly in pharmacology. The unique structural features of this compound, including a sulfonate group and an aminoethyl side chain, contribute to its diverse interactions within biological systems. This article explores the biological activity of this compound, supported by case studies, research findings, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The chemical formula for This compound is C15H17NO3S. The compound consists of a phenyl group substituted with a sulfonate and an aminoethyl side chain, which enhances its solubility and reactivity in biological environments.
Biological Activity Overview
The biological activity of This compound is primarily influenced by its structural characteristics. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : Certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating a role in cancer therapeutics.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, offering therapeutic potential for inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the biological activity of This compound , it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Aminobenzenesulfonic acid | Amino group on para position of benzenesulfonate | Antimicrobial |
3-Aminobenzenesulfonic acid | Amino group on meta position | Anticancer properties |
Benzeneacetic acid | Carboxylic acid instead of sulfonate | Anti-inflammatory |
This table illustrates how variations in functional groups influence the biological activities and therapeutic potentials of these compounds.
Case Studies and Research Findings
Research has demonstrated that This compound interacts with various biological targets. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Specific concentrations lead to significant reductions in cell viability.
- Mechanistic Insights : Studies focusing on the mechanism of action reveal that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as those involving AKT degradation and downstream signaling inhibition .
Synthesis and Pharmacological Evaluation
The synthesis of This compound can be achieved through several methods, which are crucial for producing this compound for research purposes. Understanding the synthesis routes allows for better optimization of yield and purity for pharmacological testing.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO3S/c1-11-6-8-15(9-7-11)20(17,18)19-14-5-3-4-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI Key |
OBTLCMGVYRXEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(C)N |
Origin of Product |
United States |
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